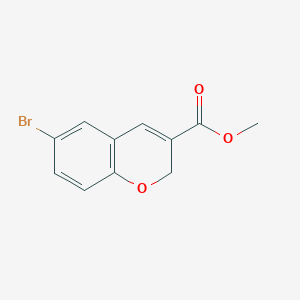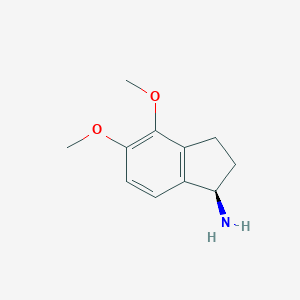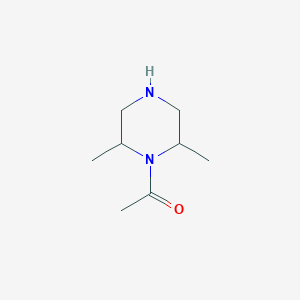
3-(4-Fluorophenyl)cyclopentanone
Übersicht
Beschreibung
3-(4-Fluorophenyl)cyclopentanone is an organic compound with the molecular formula C11H11FO. It is a cyclopentanone derivative where a fluorophenyl group is attached to the third carbon of the cyclopentanone ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(4-Fluorophenyl)cyclopentanone can be synthesized through several methods. One common method involves the reaction of 4-fluorophenylboronic acid with cyclopentanone in the presence of a palladium catalyst. The reaction typically takes place in an aqueous medium with sodium carbonate as a base .
Another method involves the reaction of 3-fluorobenzaldehyde with an arylboronic acid in the presence of sodium bicarbonate and tetrahydrofuran at low temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve the use of bimetallic catalysts and optimized solvent systems to achieve high yields. For example, a bimetallic catalyst system with platinum and cobalt supported on carbon can be used to convert furfural to cyclopentanone under low hydrogen pressure .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Fluorophenyl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Fluorophenyl)cyclopentanone has several applications in scientific research:
Chemistry: It is used as a ligand in asymmetric synthesis to produce chiral molecules with high yields.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Industry: It is used in the synthesis of various fine chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 3-(4-Fluorophenyl)cyclopentanone involves its interaction with specific molecular targets and pathways. For example, in asymmetric synthesis, it acts as a ligand that facilitates the formation of chiral centers in molecules. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanone: A simpler analog without the fluorophenyl group.
3-(4-Chlorophenyl)cyclopentanone: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Methylphenyl)cyclopentanone: Similar structure but with a methyl group instead of fluorine.
Uniqueness
3-(4-Fluorophenyl)cyclopentanone is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c12-10-4-1-8(2-5-10)9-3-6-11(13)7-9/h1-2,4-5,9H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFKGEOPZKWZEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617134 | |
| Record name | 3-(4-Fluorophenyl)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165591-10-6 | |
| Record name | 3-(4-Fluorophenyl)cyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Thieno[2,3-d]imidazole,1-ethenyl-(9CI)](/img/structure/B62679.png)







![3-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B62702.png)




